molecular formula C18H20N2O3 B244815 N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide

N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide

Cat. No. B244815
M. Wt: 312.4 g/mol
InChI Key: UPGXWLJMIJNXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide exerts its effects through the activation of adenosine A3 receptors, which are G protein-coupled receptors that are widely distributed in various tissues and organs. Upon activation, adenosine A3 receptors can modulate various signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway, leading to various physiological and pharmacological effects.
Biochemical and physiological effects:
N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, the reduction of oxidative stress, the modulation of immune responses, and the improvement of cardiac function.

Advantages and Limitations for Lab Experiments

N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its low solubility and poor bioavailability, which may limit its use in vivo.

Future Directions

There are several future directions for the study of N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide, including the development of more potent and selective adenosine A3 receptor agonists, the investigation of the molecular mechanisms underlying its anti-tumor and anti-inflammatory effects, the evaluation of its efficacy and safety in preclinical and clinical studies, and the exploration of its potential applications in other diseases, such as neurodegenerative diseases and autoimmune diseases.
Conclusion:
In conclusion, N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide is a synthetic compound with potential therapeutic applications in various diseases. Its mechanism of action involves the activation of adenosine A3 receptors, leading to various biochemical and physiological effects. Although it has some limitations, N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide remains a promising candidate for further research and development.

Synthesis Methods

N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(4-aminophenyl)isobutyramide in the presence of triethylamine to yield N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide.

Scientific Research Applications

N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and cardioprotective effects. In cancer, N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer cells. In inflammation, N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cardiovascular diseases, N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been shown to protect the heart from ischemia-reperfusion injury and reduce myocardial infarction size.

properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

2-methoxy-N-[4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H20N2O3/c1-12(2)17(21)19-13-8-10-14(11-9-13)20-18(22)15-6-4-5-7-16(15)23-3/h4-12H,1-3H3,(H,19,21)(H,20,22)

InChI Key

UPGXWLJMIJNXFP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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